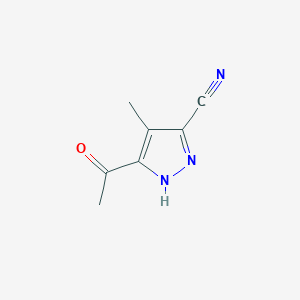

5-Acetyl-4-methyl-1H-pyrazole-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7N3O |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

5-acetyl-4-methyl-1H-pyrazole-3-carbonitrile |

InChI |

InChI=1S/C7H7N3O/c1-4-6(3-8)9-10-7(4)5(2)11/h1-2H3,(H,9,10) |

InChI Key |

MXUFZFXDRHCSAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NN=C1C#N)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-methyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-acetyl-4-methyl-1H-pyrazole with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-methyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine.

Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and other heterocyclic compounds. These products can have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

5-Acetyl-4-methyl-1H-pyrazole-3-carbonitrile has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Acetyl-4-methyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors and modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Pyrazole Carbonitrile Derivatives and Their Properties

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The carbonitrile (CN) group at position 3 or 4 stabilizes the pyrazole ring through resonance withdrawal, enhancing electrophilicity for nucleophilic attacks (e.g., thiolate coupling in ). Amino (NH₂) groups (e.g., in 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile) increase nucleophilicity, enabling reactions with chloroacetyl chloride to form acetamide derivatives (). In contrast, the acetyl group in the target compound may redirect reactivity toward condensations or cyclizations.

Synthetic Efficiency: Yields vary significantly based on substituents. For example, methylthio-substituted derivatives achieve higher yields (71.52%) compared to bromopropanoyl analogs (61.76%), likely due to steric or electronic factors (). Multi-component reactions (e.g., GLUT1 inhibitor synthesis in ) streamline complex substituent introductions but may lack regioselectivity.

Biological Relevance: Trifluoromethyl and nitro groups () enhance metabolic stability and binding affinity in enzyme inhibition.

Physicochemical and Spectral Properties

Table 2: Spectral and Stability Data

Notable Trends:

- Methylthio vs. Acetyl Groups : Methylthio substituents (δ ~2.43 ppm in ¹H NMR) exhibit distinct deshielding compared to acetyl protons (typically δ 2.1–2.6 ppm for CH₃CO), aiding structural elucidation.

- Safety Profiles : Ethyl-substituted derivatives () necessitate stringent safety protocols due to toxicity, whereas aryl-substituted analogs () show improved handling stability.

Biological Activity

5-Acetyl-4-methyl-1H-pyrazole-3-carbonitrile (often abbreviated as AMPC) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with AMPC, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its pharmacological significance. The presence of the acetyl and carbonitrile groups contributes to its reactivity and potential interactions with biological targets.

The biological activity of AMPC can be attributed to several mechanisms:

- Enzyme Inhibition : AMPC has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways. For instance, it may act as an inhibitor of tubulin polymerization, impacting cell cycle progression in cancer cells .

- Antimicrobial Activity : Studies have indicated that AMPC exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation by modulating cytokine release and inhibiting pathways associated with inflammatory responses .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of AMPC, it was found to significantly inhibit the growth of HepG2 (liver cancer) and HeLa (cervical cancer) cell lines. The compound induced cell cycle arrest in the G2/M phase, demonstrating its potential as an anticancer agent. The IC50 values were reported in the low micromolar range, indicating potent activity .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of AMPC against various bacterial strains. The results showed that AMPC exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. This suggests its potential application in treating infections caused by these pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.